Product packaging for 3,7-Dimethyl-3H-imidazo[4,5-F]quinoline(Cat. No.:CAS No. 156139-13-8)

3,7-Dimethyl-3H-imidazo[4,5-F]quinoline

Cat. No.: B117554
CAS No.: 156139-13-8
M. Wt: 197.24 g/mol
InChI Key: NUKHVBSTFSLLSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dimethyl-3H-imidazo[4,5-F]quinoline is a heterocyclic organic compound of significant interest in medicinal chemistry and biochemical research. Compounds based on the imidazo[4,5-f]quinoline scaffold have been identified as potent immunostimulants and are extensively studied for their structure-activity relationships . This specific dimethyl derivative shares a core structural motif with molecules that have been developed into high-potency, selective inhibitors of phosphodiesterase 10A (PDE10A), a key enzyme targeted for neurological and psychiatric disorders . For instance, sophisticated analogs featuring the 3-methyl-3H-imidazo[4,5-f]quinoline structure have demonstrated nanomolar IC50 values (e.g., 1.0 nM) against PDE10A and exceptional selectivity (>1000-fold) against other phosphodiesterases, making them valuable tools for probing PDE10A function in models of CNS diseases . The broader chemical class of imidazo[4,5-f]quinolines is renowned for its diverse pharmacological profile, which includes documented antiviral, anticancer, and antibacterial activities . Researchers utilize this compound as a key synthetic intermediate or a lead structure in the design and evolution of novel bioactive molecules. Its core structure is integral to exploring mechanisms of action involving various toll-like receptors and 5-HT1A receptors . Synthetic approaches for related isomers often employ advanced techniques such as multicomponent reactions, microwave-assisted synthesis, and transition-metal-mediated cyclization, highlighting the compound's relevance in modern synthetic methodology development . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3 B117554 3,7-Dimethyl-3H-imidazo[4,5-F]quinoline CAS No. 156139-13-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethylimidazo[4,5-f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-8-3-4-9-10(14-8)5-6-11-12(9)13-7-15(11)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKHVBSTFSLLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(C=C2)N(C=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,7 Dimethyl 3h Imidazo 4,5 F Quinoline and Analogous Compounds

Establishment of the Imidazo[4,5-F]quinoline Core Structure

The foundational step in synthesizing the target compound is the assembly of the tricyclic imidazo[4,5-f]quinoline framework. This process relies on established organic reactions, tailored to produce the specific fusion pattern of the imidazole (B134444) and quinoline (B57606) rings.

The construction of the imidazo[4,5-f]quinoline system is commonly achieved through the cyclization of a suitably substituted diaminoquinoline. The key precursor is typically a quinoline-5,6-diamine. The selection of this precursor is critical as its structure dictates the final arrangement of the fused rings.

One established method for forming the imidazole ring is the Weidenhagen reaction, which involves the condensation of a 1,2-diamine (like quinoline-5,6-diamine) with an aldehyde. researchgate.net For instance, reacting quinoline-5,6-diamine with furfural has been used to synthesize 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline. researchgate.net Similarly, oxidative cyclization of diaminopyridines with aryl aldehydes is a known route for producing related imidazopyridine systems, a strategy that can be adapted for quinoline analogues. nih.gov Another approach involves the cyclization of diaminopyridines with ethyl orthoformate to build the imidazole ring. nih.gov

Table 1: Common Cyclization Reactions for Imidazo[4,5-f]quinoline Core Synthesis

Reaction TypePrecursorReagentProduct Type
Weidenhagen ReactionQuinoline-5,6-diamineAldehyde (e.g., furfural)2-Substituted imidazo[4,5-f]quinoline
Oxidative CyclizationQuinoline-5,6-diamineAryl aldehyde2-Aryl-imidazo[4,5-f]quinoline
CondensationQuinoline-5,6-diamineEthyl orthoformateImidazo[4,5-f]quinoline

Regioselective Annulation Techniques

Regioselective annulation is crucial for constructing the quinoline moiety with the correct substitution pattern to serve as a precursor for the imidazo[4,5-f]quinoline core. Transition-metal-catalyzed reactions have emerged as powerful tools for achieving high regioselectivity in the synthesis of quinolines and related heterocycles. tandfonline.commdpi.com

Strategies involving C-H activation and subsequent annulation offer a direct and efficient way to build the quinoline ring. mdpi.comsnnu.edu.cn For example, rhodium(III)-catalyzed oxidative annulation of functionalized pyridines with alkynes has been demonstrated for the synthesis of quinolines. snnu.edu.cn This type of reaction involves a chelation-assisted, twofold C-H activation of the pyridine ring at its 2- and 3-positions. snnu.edu.cn While applied to pyridines, these principles can be extended to the synthesis of substituted benzenes that are precursors to the desired quinoline systems.

Palladium-catalyzed C-H activation/annulation is another effective strategy. For instance, the synthesis of isoquinolinones has been achieved with high regioselectivity through the palladium-catalyzed reaction of N-methoxybenzamides with allenoic acid esters. mdpi.com Such methods, which offer predictable site selectivity, are broadly applicable for constructing various heterocyclic scaffolds. mdpi.com By carefully choosing the starting materials and catalytic system, it is possible to synthesize a 2-aminoaryl ketone, a classic precursor for the Friedländer annulation, which condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form the quinoline ring. mdpi.com This ensures that the amino groups required for the subsequent imidazole ring formation are correctly positioned at C-5 and C-6.

Strategic Introduction of Methyl Groups

Once the core imidazo[4,5-f]quinoline structure is established, the next phase involves the strategic and selective introduction of two methyl groups: one on the imidazole nitrogen (N-3) and one on the quinoline carbon backbone (C-7).

N-methylation of the imidazole portion of the scaffold is a common transformation. The use of methyl iodide (MeI) is a widely employed and effective method for this purpose. juniperpublishers.com The reaction is typically carried out in the presence of a base, which deprotonates the N-H of the imidazole ring, generating a more nucleophilic anion that then attacks the methyl iodide in an SN2 reaction.

Common bases used for this purpose include sodium hydride (NaH) or potassium hydroxide (KOH) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). nih.govreddit.com However, a significant challenge in the methylation of the imidazo[4,5-f]quinoline system is the potential for non-selective alkylation. nih.gov The imidazole ring has two nitrogen atoms (N-1 and N-3) available for methylation. Alkylation of 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline with methyl iodide in a KOH-DMSO system, for example, yields a mixture of the 1-methyl and 3-methyl isomers, with the 3-methyl derivative being the predominant product. researchgate.net Separating these regioisomers is often necessary to obtain the pure desired compound.

Table 2: Conditions for N-Methylation of Heterocycles

Methylating AgentBaseSolventKey Considerations
Methyl IodideNaH, KOHDMF, DMSOFormation of regioisomers (N-1 vs. N-3) is common researchgate.netnih.gov
Methyl IodideLi3N, Li2ODMFEffective for sluggishly reactive arylamines nih.gov
Trimethyl PhosphateCa(OH)2DMF, WaterMild conditions, environmentally friendly alternative thieme-connect.com

Approaches for C-Methylation at Position 7 of the Quinoline Moiety

Introducing a methyl group at a specific carbon atom of an aromatic ring, known as C-methylation, often requires C-H activation strategies, particularly for a heteroaromatic system like quinoline. Transition metal catalysis is a key technology for achieving regioselective C-H functionalization.

Rhodium(I) and Rhodium(III) complexes have been shown to be effective catalysts for the C-H activation of quinolines. researchgate.netacs.org The position of activation on the quinoline ring can be influenced by the presence and location of other substituents. For example, studies on methylquinolines have shown that a methyl group at certain positions can direct C-H bond activation to other specific sites on the ring. acs.org For the targeted synthesis of a 7-methyl derivative, a directing group might be required to guide the metal catalyst to the C-8 position, facilitating subsequent functionalization, or to activate the C-7 position directly. Rh(III)-catalyzed systems have been used for the selective C-8 methylation of quinoline N-oxides, which can later be reduced. researchgate.net This highlights a potential route where the quinoline nitrogen is first oxidized to an N-oxide to direct methylation to a specific position, followed by deoxygenation.

Achieving high yields and purity for the specific 3,7-dimethyl isomer requires careful optimization of the reaction conditions for both the N-methylation and C-methylation steps.

For N-methylation, the choice of base, solvent, and temperature can influence the ratio of N-1 to N-3 isomers. Milder methylation conditions might offer better selectivity. For instance, using trimethyl phosphate with a base like calcium hydroxide can provide a less aggressive alternative to methyl iodide. thieme-connect.com Over-alkylation, where methylation occurs at both the imidazole and the quinoline nitrogen (forming a quaternary ammonium salt), is a common side reaction, especially with reactive agents like methyl iodide. reddit.com Using stoichiometric amounts of the methylating agent and carefully controlling the reaction time and temperature can help minimize this.

For C-methylation, optimizing the catalyst system (metal and ligand), oxidant, and solvent is critical for maximizing regioselectivity and yield. researchgate.net The reaction conditions must be tailored to favor C-H activation at the desired C-7 position over other possible sites on the quinoline ring. The purification process, often involving column chromatography, is essential for isolating the target 3,7-dimethyl-3H-imidazo[4,5-f]quinoline from regioisomers and other byproducts.

Synthesis of Metabolites and Mechanistic Probes

The biotransformation of imidazoquinoline compounds often leads to the formation of various metabolites. To confirm the structure of these metabolites and to study their biological effects, authentic chemical standards are required. The synthesis of these metabolites, particularly N-hydroxylated derivatives and their subsequent conjugates, serves this purpose.

N-hydroxylation is a critical metabolic activation step for many aromatic and heterocyclic amines, often leading to the formation of reactive intermediates capable of binding to DNA and other macromolecules. The synthesis of N-hydroxylated derivatives is therefore of significant interest.

Metabolic studies of the related compound 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) have identified hydroxylated metabolites, which can serve as a model for the potential metabolites of this compound. For instance, new metabolites of IQ have been identified as 1,2-dihydro-2-amino-5-hydroxy-3-methylimidazo[4,5-f]quinoline and 1,2-dihydro-2-amino-5,7-dihydroxy-3-methylimidazo[4,5-f]quinoline. nih.govnih.gov The synthesis of such hydroxylated derivatives often involves multi-step processes.

A general synthetic approach to introduce a hydroxyl group onto the quinoline ring system can be envisioned through several methods, including:

Nitration followed by reduction and diazotization: A common strategy involves the nitration of the quinoline ring system, followed by reduction of the nitro group to an amino group. The resulting amino group can then be converted to a hydroxyl group via a diazotization reaction.

Direct oxidation: While potentially leading to a mixture of products, direct oxidation using powerful oxidizing agents can introduce a hydroxyl group onto the aromatic ring. The regioselectivity of this reaction can be influenced by the existing substituents on the ring.

A plausible synthetic route for an N-hydroxylated derivative, based on general organic synthesis principles, is outlined in the table below.

StepReactionReagents and ConditionsProduct
1NitrationHNO₃, H₂SO₄Nitro-3,7-dimethyl-3H-imidazo[4,5-f]quinoline
2ReductionFe, HCl or H₂, Pd/CAmino-3,7-dimethyl-3H-imidazo[4,5-f]quinoline
3DiazotizationNaNO₂, H₂SO₄, H₂O, heatHydroxy-3,7-dimethyl-3H-imidazo[4,5-f]quinoline

This table presents a generalized synthetic scheme. The actual positions of substitution and reaction conditions would require experimental optimization.

N-hydroxylated metabolites can undergo further phase II metabolism to form more water-soluble conjugates, such as glucuronides and sulfates. These esterified conjugates are typically less reactive and more readily excreted. The synthesis of these conjugates is essential for their use as analytical standards in metabolic studies and for investigating their biological properties.

Glucuronide Conjugates:

Glucuronidation is a major pathway in the metabolism of many xenobiotics. nih.gov The synthesis of glucuronide conjugates can be achieved through chemical or enzymatic methods.

Chemical Synthesis: Chemical synthesis often involves the coupling of a protected glucuronic acid donor, such as a glucuronyl bromide or trichloroacetimidate, with the hydroxyl group of the N-hydroxylated metabolite. This is typically followed by deprotection steps to yield the final glucuronide conjugate. mdpi.com

Enzymatic Synthesis: Enzymatic synthesis utilizes UDP-glucuronosyltransferases (UGTs), either in microsomal preparations or as purified enzymes, to catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the aglycone. hyphadiscovery.com

MethodDescriptionKey Reagents/Components
Chemical SynthesisCoupling of a protected glucuronic acid donor with the N-hydroxy metabolite, followed by deprotection.Acetobromo-α-D-glucuronic acid methyl ester, Ag₂CO₃; followed by base-catalyzed deprotection.
Enzymatic SynthesisUGT-catalyzed transfer of glucuronic acid from UDPGA to the N-hydroxy metabolite.UDP-glucuronic acid, UDP-glucuronosyltransferases (microsomes or recombinant enzymes).

Sulfate Conjugates:

Sulfation is another important phase II conjugation reaction. The synthesis of sulfate conjugates can also be performed using chemical or enzymatic approaches.

Chemical Synthesis: Chemical sulfation can be achieved by reacting the N-hydroxylated metabolite with a sulfating agent, such as sulfur trioxide pyridine complex, in an appropriate solvent. nih.gov

Enzymatic Synthesis: Enzymatic synthesis involves the use of sulfotransferases (SULTs) and the sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

MethodDescriptionKey Reagents/Components
Chemical SynthesisReaction of the N-hydroxy metabolite with a sulfating agent.Sulfur trioxide pyridine complex, pyridine.
Enzymatic SynthesisSULT-catalyzed transfer of a sulfonate group from PAPS to the N-hydroxy metabolite.3'-Phosphoadenosine-5'-phosphosulfate (PAPS), sulfotransferases.

The successful synthesis of these N-hydroxylated derivatives and their esterified conjugates is paramount for advancing our understanding of the metabolic activation and detoxification pathways of this compound and related compounds.

No Specific Research Found on the Metabolic Biotransformation of this compound

Following a comprehensive review of available scientific literature, no specific studies detailing the metabolic biotransformation pathways of the chemical compound This compound were identified. The requested detailed analysis of its Phase I and Phase II enzymatic transformations, including the roles of specific enzymes like Cytochrome P450s, N-acetyltransferases, and the kinetics of these reactions, is not present in the accessible research.

The majority of existing research in this area focuses on structurally related, but distinct, heterocyclic amines such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline (MeIQ) . While these compounds share a core imidazo[4,5-f]quinoline structure, the differences in their substituent groups (an amino group at position 2 for IQ and MeIQ, versus methyl groups at positions 3 and 7 for the specified compound) are critical. These structural distinctions fundamentally alter the molecule's chemical properties and how it interacts with metabolic enzymes. Therefore, extrapolating metabolic data from IQ or MeIQ to this compound would be scientifically inaccurate.

Consequently, the detailed article on the metabolic pathways of this compound, as per the requested outline, cannot be generated at this time due to the absence of specific scientific data for this particular compound. Further research and dedicated studies are required to elucidate its metabolic fate in biological systems.

Metabolic Biotransformation Pathways of Imidazo 4,5 F Quinoline Derivatives

Phase II Conjugation Reactions: Deactivation and Further Reactivity

Impact of Genetic Polymorphisms on Metabolic Profiles

Genetic polymorphisms, which are variations in the DNA sequence among individuals, can significantly influence the metabolic profiles of imidazo[4,5-f]quinoline derivatives by altering the activity of key metabolizing enzymes. These genetic differences can lead to variations in the rate of activation and detoxification of these compounds, thereby affecting individual susceptibility to their potential effects.

The enzymes primarily responsible for the metabolism of many heterocyclic amines are subject to genetic polymorphisms. These include members of the cytochrome P450 superfamily and N-acetyltransferases (NATs). researchgate.net For instance, studies on 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a related heterocyclic amine, have demonstrated that single-nucleotide polymorphisms (SNPs) in the genes for CYP1A1 and CYP1A2 can lead to significant differences in the excretion of PhIP. researchgate.net This suggests that individuals with certain genetic variants of these enzymes may metabolize imidazoquinoline compounds differently.

Enzyme Inhibition Studies Relevant to Imidazoquinoline Metabolism

The metabolic pathways of imidazo[4,5-f]quinoline derivatives can be influenced by the presence of enzyme inhibitors, which can alter the rate of their biotransformation and subsequent biological effects.

Inhibition of Cytochrome P450 Isoforms (e.g., CYP1A1, CYP1A2 by furanocoumarins)

Furanocoumarins, a class of chemical compounds found in various plants, including grapefruit, are known inhibitors of cytochrome P450 enzymes. flvc.org These compounds can significantly impact the metabolism of substances that are substrates for these enzymes.

Research has demonstrated that certain furanocoumarins can cause mechanism-based inhibition of CYP1A1 and CYP1A2, the primary enzymes involved in the metabolism of many imidazoquinoline derivatives. nih.gov For example, the furanocoumarin chalepensin (B78104) has been shown to cause a time-dependent inactivation of both CYP1A1 and CYP3A4. nih.gov This type of inhibition is significant because it leads to a loss of enzyme activity that cannot be easily restored. nih.gov The inhibitory effect of furanocoumarins on CYP1A1 and CYP1A2 suggests that co-exposure to these compounds and imidazo[4,5-f]quinoline derivatives could alter the metabolic profile of the latter, potentially leading to increased levels of the parent compound and altered concentrations of its various metabolites.

The table below summarizes the inhibitory effects of the furanocoumarin chalepensin on various human cytochrome P450 isoforms.

CYP IsoformSusceptibility to Mechanism-Based Inactivation by Chalepensin
CYP1A1 Pronounced
CYP1A2 Inhibited, but less susceptible to mechanism-based inactivation than CYP1A1
CYP2A13 Inhibited
CYP2C9 Inhibited
CYP2D6 Inhibited
CYP2E1 Least susceptible
CYP3A4 Pronounced

This table is based on findings from a study on the mechanism-based inhibition of cytochrome P450 isoforms by the furanocoumarin chalepensin. nih.gov

Modulation of N-Acetyltransferase Activity

N-acetyltransferase (NAT) enzymes, particularly NAT2, are involved in the metabolism of a wide array of drugs and other foreign compounds. nih.gov The activity of these enzymes can be modulated by various factors, including genetic polymorphisms. The human population can be divided into distinct phenotypes based on their NAT2 activity, primarily rapid, intermediate, and slow acetylators. youtube.com

The table below lists compounds whose metabolism is known to be affected by N-acetyltransferase activity.

Compound ClassExample
Antituberculosis Drug Isoniazid
Antiarrhythmic Drug Procainamide
Antihypertensive Drug Hydralazine
Antibiotics Sulfonamides

This table provides examples of drugs for which acetylation is a significant metabolic pathway. youtube.com

Molecular Mechanisms of Interaction of Imidazo 4,5 F Quinoline Derivatives

Formation and Characterization of DNA Adducts

Quantitative Assessment of Adduct Levels and Their Formation Efficiency in Related CompoundsThe efficiency of DNA adduct formation from imidazoquinolines is dependent on metabolic activation. Studies using cultured human mammary epithelial cells have shown that the N-hydroxy metabolites of compounds like IQ are potent in forming DNA adducts, whereas the parent compounds are not.nih.govFor example, after a 2-hour incubation with the N-hydroxylamine of IQ, significant levels of DNA adducts were detected.nih.govThe table below summarizes findings for the related N-hydroxy-IQ compound.

CompoundConcentration (µM)Incubation TimeAdduct Level (per 10⁷ nucleotides)Cell Type
N-hydroxy-IQ502 hours16Human Mammary Epithelial Cells

This table presents data for the related compound N-hydroxy-IQ to illustrate typical quantitative findings in the literature. nih.gov

Enzyme Modulation and Inhibition by Related Quinolone Scaffolds

The quinoline (B57606) scaffold, a core component of the imidazo[4,5-f]quinoline structure, is known to be a pharmacophore that can interact with various enzymes, particularly those involved in maintaining DNA topology.

Kinase Inhibition Profiles

The inhibition of kinases, enzymes that play a crucial role in cell signaling, is a key mechanism through which many therapeutic agents exert their effects. While specific kinase inhibition data for 3,7-Dimethyl-3H-imidazo[4,5-f]quinoline is not available, research on related imidazoquinoline structures provides valuable insights into their potential as kinase inhibitors.

Notably, imidazo[4,5-c]quinoline derivatives have been identified as promising inhibitors of the PI3K/mTOR pathway, a critical signaling cascade in cancer cell growth and survival. nih.gov Compounds such as Dactolisib and BGT-226 are examples of imidazo[4,5-c]quinoline derivatives that exhibit potent inhibition of PI3K and mTOR kinases. nih.gov Furthermore, the 3H-pyrazolo[4,3-f]quinoline core, a related heterocyclic system, has been shown to be a privileged structure for kinase inhibition, with derivatives demonstrating potent activity against kinases like FLT3, which is implicated in acute myeloid leukemia. nih.gov These findings suggest that the broader imidazoquinoline scaffold is a viable starting point for the design of novel kinase inhibitors.

Cyclooxygenase (COX) Enzyme Interactions

Currently, there is a lack of specific research data on the direct interaction of this compound with cyclooxygenase (COX) enzymes.

Cellular Responses and Signaling Pathways Mediated by Imidazoquinoline Derivatives

The cellular consequences of exposure to imidazoquinoline derivatives are a critical area of study, encompassing genotoxicity, cell cycle regulation, and apoptosis.

Induction of SOS Response and Genotoxic Effects

While direct testing of this compound in the umu test for genotoxicity is not documented in the available literature, extensive research on the related compound 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) provides significant insights into the genotoxic potential of this class. IQ is a well-established mutagen and is known to induce the SOS response in bacteria, a cellular mechanism for repairing DNA damage. nih.gov The genotoxicity of IQ is linked to its metabolic activation, forming DNA adducts that can lead to mutations. nih.govnih.gov Studies have shown that IQ can cause gene mutations and chromosomal abnormalities in various in vitro and in vivo systems. nih.gov

Impact on Cell Cycle and Apoptosis Pathways

The influence of imidazoquinoline derivatives on cell cycle progression and programmed cell death (apoptosis) is a key aspect of their biological activity. While specific data for this compound is unavailable, studies on other imidazoquinoline derivatives have demonstrated significant effects.

For instance, certain novel tetrahydrobenzo(g)imidazo[α-1,2]quinolone derivatives have been shown to induce apoptosis in glioblastoma cells. nih.gov One such derivative was found to cause cell cycle arrest in the S and G2-M phases and increase the sub-G1 cell population, which is indicative of apoptosis. nih.gov This apoptotic effect was associated with the production of reactive oxygen species (ROS) and activation of caspase-3. nih.gov

Furthermore, the well-studied compound IQ has been shown to induce cellular responses that can influence cell fate. Low doses of IQ have been observed to induce p21(Cip/WAF1), a protein involved in cell cycle arrest, suggesting a potential protective mechanism at low exposure levels. nih.gov Conversely, cytotoxic effects and the induction of apoptosis have been reported for the metabolites of IQ in cultured human mammary epithelial cells. nih.gov

Computational Chemistry and in Silico Modeling of Imidazo 4,5 F Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for imidazo[4,5-f]quinoline derivatives is a critical step in identifying new compounds with enhanced therapeutic potential. nih.govnih.gov These models are constructed by correlating variations in the structural features of these molecules with their observed biological effects, such as immunostimulatory or anticancer activities. nih.govnih.gov The process involves compiling a dataset of imidazo[4,5-f]quinoline analogues with their corresponding biological activity data. This data is then used to generate a mathematical equation that can predict the activity of new, unsynthesized derivatives.

For instance, structure-activity relationship studies on a series of imidazo[4,5-f]quinoline derivatives have successfully identified key structural motifs responsible for their potent in vivo immunostimulatory activity. nih.gov These studies have paved the way for the discovery of novel analogs with significant therapeutic effects. nih.gov The reliability of any QSAR model is heavily dependent on several factors, including the accuracy of the input data, the selection of appropriate molecular descriptors, and rigorous validation of the developed model. nih.govnih.gov

Selection and Validation of Molecular Descriptors

The selection of appropriate molecular descriptors is a pivotal aspect of QSAR modeling. nih.govwiley.com These descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. nih.govwiley.comucsb.edu For imidazo[4,5-f]quinoline derivatives, a variety of descriptors can be employed, including constitutional, topological, and quantum-chemical descriptors. ucsb.eduresearchgate.net

Descriptor TypeExamplesInformation Encoded
Constitutional Molecular Weight, Number of H-bond acceptorsBasic molecular composition and size. ucsb.edu
Topological Connectivity IndicesAtom-to-atom connectivity within the molecule.
Quantum-Chemical HOMO/LUMO energies, Dipole MomentElectronic structure and reactivity. ucsb.edu
Lipophilicity logP, Molecular Lipophilicity Potential (MLP)The molecule's affinity for fatty environments. nih.gov

Table 1: Types of Molecular Descriptors Used in QSAR Studies.

Once a set of descriptors is chosen, the QSAR model must be rigorously validated to ensure its predictive power and robustness. nih.govresearchgate.net Validation techniques typically involve internal validation (e.g., cross-validation) and external validation using an independent set of compounds. nih.govresearchgate.net A well-validated QSAR model can then be confidently used to screen virtual libraries of imidazo[4,5-f]quinoline derivatives and prioritize candidates for synthesis and biological testing. youtube.comyoutube.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques that provide a three-dimensional view of how a ligand, such as an imidazo[4,5-f]quinoline derivative, interacts with its biological target.

Prediction of Ligand-Receptor Binding Interactions (e.g., enzyme active sites)

Molecular docking simulations are employed to predict the preferred binding orientation of a ligand within the active site of a receptor, such as an enzyme or a Toll-like receptor (TLR). nih.govgoogle.comyoutube.com Imidazoquinolines are known to act as agonists for TLR7 and TLR8, which are key players in the innate immune response. nih.gov Docking studies can elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of 3,7-Dimethyl-3H-imidazo[4,5-F]quinoline and its analogs to these receptors. nih.govnih.gov

For example, docking studies have been instrumental in understanding the binding modes of various imidazoquinoline derivatives to the ATP binding pocket of EGFR, a key target in cancer therapy. mdpi.com These simulations can reveal why certain substitutions on the imidazo[4,5-f]quinoline scaffold lead to enhanced binding affinity and biological activity. nih.govmdpi.com

Receptor TargetLigand TypeKey Interactions
Toll-like Receptor 7 (TLR7)Imidazoquinoline agonistsHydrogen bonding, hydrophobic interactions nih.gov
Epidermal Growth Factor Receptor (EGFR)Imidazo[1,2-a]quinoxaline inhibitorsInteractions with key residues in the ATP binding pocket mdpi.com
ElastaseQuinoline-based iminothiazolineHydrogen bonds, hydrophobic interactions nih.gov

Table 2: Examples of Ligand-Receptor Interactions for Imidazoquinoline Derivatives.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, based on the principles of quantum mechanics, offer a detailed understanding of the electronic structure and reactivity of molecules. dergipark.org.trnih.gov These methods are invaluable for elucidating reaction mechanisms and for calculating various molecular properties that are not easily accessible through experiments.

For imidazo[4,5-f]quinoline derivatives, quantum chemical calculations, often employing Density Functional Theory (DFT), can be used to:

Determine Optimized Geometries: Calculate the most stable three-dimensional arrangement of atoms in the molecule. dergipark.org.trresearchgate.net

Analyze Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons, respectively, providing insights into its reactivity. ucsb.eduresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Calculate Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions. nih.gov

Predict Spectroscopic Properties: Theoretical calculations can predict spectral data, such as NMR chemical shifts, which can be compared with experimental results to confirm the structure of synthesized compounds. dergipark.org.trresearchgate.net

Recent studies have utilized DFT calculations to investigate the electronic properties of novel imidazo[5,1-a]isoquinolines and imidazo[1,5-a]quinolines, providing insights into their fluorescence properties. uni-giessen.deresearchgate.net Similarly, quantum chemical methods have been applied to study the electronic structure and transport properties of quinone-based molecular devices, offering mechanistic insights into their function. researchgate.net These computational approaches provide a powerful complement to experimental studies, accelerating the discovery and development of new imidazo[4,5-f]quinoline derivatives with desired biological activities. researchgate.netnih.gov

Analysis of Electronic Structure and Reactivity

The electronic structure and reactivity of imidazo[4,5-f]quinoline derivatives are of significant interest due to their diverse biological activities. Computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating the intricate electronic properties that govern the behavior of these molecules.

The core of this compound is a planar, aromatic system formed by the fusion of a quinoline (B57606) and an imidazole (B134444) ring. The introduction of two methyl groups, one on the imidazole ring (at position 3) and one on the quinoline ring (at position 7), is expected to modulate the electronic distribution and, consequently, the reactivity of the parent molecule. Methyl groups are known to be electron-donating through inductive and hyperconjugation effects, which can influence the electron density at various points in the heterocyclic system.

Studies on related quinoline derivatives have shown that the distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in determining their chemical reactivity and kinetic stability. For instance, in a series of substituted quinolines, the HOMO was often found to be localized on the quinoline ring and any electron-donating substituents, while the LUMO was typically distributed across the quinoline core. researchgate.net The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

While specific HOMO-LUMO values for this compound are not documented, we can infer from studies on similar structures. For example, DFT calculations on various substituted quinoline derivatives have provided insights into their electronic parameters. researchgate.net

Table 1: Calculated Electronic Properties of Representative Heterocyclic Compounds (Illustrative Data from Related Systems)

Compound/DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Method/Basis Set
Quinoline-6.58-1.235.35DFT/B3LYP/6-31G(d)
7-Methylquinoline (B44030)-6.45-1.155.30DFT/B3LYP/6-31G(d)
Imidazole-6.101.297.39DFT/B3LYP/6-31G(d)
2-Methylimidazole-5.981.357.33DFT/B3LYP/6-31G(d)

Note: This table presents illustrative data for parent compounds and simple derivatives to demonstrate general electronic trends. The values are not specific to this compound and are intended for comparative purposes.

The presence of electron-rich nitrogen centers in the fused imidazole ring further complicates the electronic landscape, making these sites susceptible to protonation and other electrophilic attacks. The precise location of the most reactive sites for electrophilic and nucleophilic attack can be predicted using reactivity descriptors derived from DFT calculations, such as Fukui functions and condensed local softness indices.

Elucidation of Reaction Mechanisms at the Molecular Level

In silico modeling provides a powerful lens through which the mechanisms of chemical reactions involving imidazo[4,5-f]quinoline derivatives can be understood at a molecular level. While a specific mechanistic study for this compound is not available, research on the synthesis and reactions of related compounds offers valuable insights.

One of the key reaction types for this class of compounds is electrophilic substitution on the quinoline ring system. The position of substitution is dictated by the activation or deactivation of different carbon atoms by the fused imidazole ring and the substituents. The electron-donating methyl groups at positions 3 and 7 would be expected to enhance the electron density of the aromatic system, thereby facilitating electrophilic attack. Computational studies can map the potential energy surface for such reactions, identifying transition states and intermediates to determine the most favorable reaction pathway.

Furthermore, the synthesis of imidazo[4,5-f]quinolines often involves the cyclization of a diaminoquinoline with a suitable one-carbon synthon. Computational modeling can elucidate the intricate steps of these cyclization reactions, including the initial condensation, subsequent ring closure, and aromatization. For instance, a plausible multi-component reaction mechanism leading to the formation of an imidazo[4,5-g]quinazoline system, a related heterocyclic structure, was deduced through the analysis of reaction intermediates and supported by computational insights into the cascade of chemical transformations. mdpi.com This involved the formation of a Schiff base followed by an intramolecular hetero-Diels-Alder reaction. mdpi.com

Molecular dynamics simulations can also be employed to study the conformational dynamics and intermolecular interactions of these molecules, which is particularly relevant for understanding their behavior in solution and their interactions with biological targets. purdue.edu

Analytical Methodologies for the Study of Imidazo 4,5 F Quinoline Derivatives

Sample Preparation and Enrichment Techniques

There is no specific information available in the scientific literature regarding sample preparation and enrichment techniques developed for 3,7-Dimethyl-3H-imidazo[4,5-f]quinoline .

No published studies were found detailing the application of liquid-liquid extraction, solid-phase extraction, or microextraction techniques for the isolation of This compound from any matrix.

The development of immunoaffinity-based purification methods is contingent on the production of antibodies specific to the target analyte. There is no evidence of antibodies being raised against This compound , and therefore, no immunoaffinity purification protocols exist.

The "blue cotton" adsorption technique is noted for its application in the extraction of certain mutagenic heterocyclic amines. However, its specific efficacy for This compound has not been reported.

Chromatographic Separation and Detection

Specific chromatographic conditions for the separation and detection of This compound are not available in the reviewed literature.

No HPLC methods, including specific column chemistries, mobile phase compositions, or detector settings (UV wavelength, mass spectrometry parameters), have been published for the analysis of This compound .

There are no studies describing the investigation of volatile metabolites of This compound , and consequently, no GC-MS methods have been developed for this purpose.

Spectroscopic Characterization of Compounds and Metabolites

The characterization of imidazo[4,5-f]quinoline derivatives and their metabolites relies heavily on the coupling of separation techniques with sensitive spectroscopic methods. These approaches are essential for both identifying the chemical structure of these compounds and quantifying their presence in various matrices.

Application of Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique for the analysis of imidazo[4,5-f]quinoline derivatives. oup.com Its high sensitivity and specificity make it ideal for detecting and measuring these compounds at the low concentrations typically found in samples. oup.com

Tandem mass spectrometry (MS/MS) is frequently employed for unambiguous structural confirmation. In this technique, a specific ion (the precursor ion) corresponding to the compound of interest is selected and fragmented, creating a unique pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, allowing for confident identification. For instance, in the analysis of related heterocyclic amines, researchers have studied the fragmentation of compounds to provide definitive information for their identification in complex samples like cooked meats. oup.com

For quantification, LC-MS methods are developed to ensure accuracy and reliability. This often involves an extraction step, such as solid-phase extraction, to isolate the compounds from the sample matrix, followed by analysis. nih.gov The use of isotopically labeled internal standards (e.g., ¹³C- or ¹⁵N-labeled analogues) is a common strategy to correct for variations in sample preparation and instrument response, thereby improving quantitative accuracy.

Table 1: LC-MS/MS Parameters for Analysis of a Related Imidazoquinoxaline Compound

ParameterDescription
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) Specific to the target compound (e.g., for MeIQx: 214.1)
Product Ions (m/z) Characteristic fragments used for quantification and confirmation
Collision Energy Optimized to produce the most informative fragment spectrum
Chromatography Reversed-phase column (e.g., C18) with a gradient elution

Advanced Spectroscopic Techniques for Metabolite Identification

Identifying the metabolites of imidazo[4,5-f]quinoline derivatives is crucial for understanding their biological activity. This process is complex because metabolites are often present in low concentrations within a complex biological matrix. Advanced spectroscopic techniques are indispensable for this task.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise chemical structure of unknown molecules without the need for a reference standard. nih.gov Techniques like 1H-NMR and two-dimensional (2D) NMR (e.g., TOCSY, HSQC) provide detailed information about the arrangement of atoms and their connectivity within a molecule. tokushima-u.ac.jp For example, studies on the metabolism of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) by intestinal microbiota used 1H-NMR to identify the structure of a key metabolite. tokushima-u.ac.jp The analysis of spectral patterns allowed researchers to confirm the metabolite as 7-hydroxy-IQ. tokushima-u.ac.jp

Often, a combination of MS and NMR is used for definitive identification. High-resolution mass spectrometry can provide the elemental composition of a metabolite, while tandem MS gives fragmentation data. This information, combined with the detailed structural insights from NMR, allows for the unambiguous characterization of novel metabolites. tokushima-u.ac.jp

Detection and Quantification of DNA Adducts

Imidazo[4,5-f]quinoline derivatives can be metabolically activated to reactive forms that bind covalently to DNA, forming DNA adducts. The detection and quantification of these adducts are considered critical biomarkers for assessing genotoxic effects. oup.com

³²P-Postlabeling Assay

The ³²P-postlabeling assay is a highly sensitive method for detecting a wide range of structurally diverse DNA adducts, even when the identity of the adduct is unknown. oup.com The method involves several key steps:

Isolation of DNA from tissues or cells exposed to the compound.

Enzymatic digestion of the DNA down to its constituent deoxynucleoside 3'-monophosphates. nih.gov

Enrichment of the adducted nucleotides from the normal, unmodified nucleotides.

Labeling of the adducted nucleotides with a high-activity [γ-³²P]ATP, catalyzed by T4 polynucleotide kinase.

Separation of the ³²P-labeled adducts using multidimensional thin-layer chromatography (TLC). tokushima-u.ac.jp

Detection and quantification of the adducts by autoradiography and scintillation counting.

This technique has been successfully used to detect DNA adducts from the related compound IQ in various systems, including bacteria and mammalian cells. tokushima-u.ac.jp Studies have shown that IQ treatment results in a characteristic pattern of multiple DNA adduct spots on the TLC plates. tokushima-u.ac.jpnih.gov The intensity of these spots corresponds to the level of DNA damage, with research detecting adduct frequencies as low as one adduct per 10⁵–10⁷ normal nucleotides. tokushima-u.ac.jp

Accelerator Mass Spectrometry (AMS) for Ultrasensitive Detection

Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive nuclear physics technique adapted for biomedical research. It allows for the quantification of DNA adducts at levels far below those detectable by ³²P-postlabeling, making it ideal for studies involving very low, environmentally relevant exposures. nih.gov

The methodology requires that the compound of interest be synthesized with a rare, long-lived radioisotope, typically Carbon-14 (¹⁴C). The process involves:

Administering the ¹⁴C-labeled compound to an animal model.

Isolating DNA from target tissues after a specific exposure period.

Converting the isolated DNA sample to elemental carbon (graphite).

Measuring the ratio of ¹⁴C to total carbon (¹²C and ¹³C) in the sample using an accelerator mass spectrometer.

This ratio directly correlates to the number of adducts bound to the DNA. AMS has been used to study the DNA adducts of ¹⁴C-labeled heterocyclic amines like PhIP and MeIQx, demonstrating a linear dose-response relationship even at doses approaching human dietary intake levels. nih.gov This ultrasensitive detection capability is crucial for assessing the risk associated with low-level chronic exposure to this class of compounds. nih.gov

Table 2: Comparison of DNA Adduct Detection Methods

Feature³²P-Postlabeling AssayAccelerator Mass Spectrometry (AMS)
Principle Enzymatic labeling of adducts with ³²PDirect atom counting of a rare isotope (e.g., ¹⁴C)
Sensitivity High (approx. 1 adduct in 10⁷⁻¹⁰ nucleotides)Ultrasensitive (approx. 1 adduct in 10¹² nucleotides)
Compound Requirement No isotopic label neededRequires synthesis with a specific isotope (e.g., ¹⁴C)
Adduct Identification Provides chromatographic profile; structural identity inferredDoes not provide structural information on its own
Primary Application Screening for unknown adducts; high-dose studiesLow-dose studies; pharmacokinetics at human-relevant exposures

Future Research Directions and Translational Perspectives for Imidazo 4,5 F Quinoline Chemistry

Exploration of Novel Biological Activities

The known biological landscape of imidazoquinolines is dominated by their activity as immunomodulators, primarily through the activation of Toll-like receptors (TLRs). However, the chemical space of dimethyl-substituted imidazo[4,5-f]quinolines is ripe for the exploration of entirely new biological functions.

Future research should systematically screen 3,7-Dimethyl-3H-imidazo[4,5-f]quinoline and its isomers against a diverse array of biological targets. While some dimethylated imidazoquinolines, such as 2-amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline (Me-IQ), are known for their mutagenic properties, this also indicates a potent interaction with biological macromolecules that could be harnessed for other purposes, such as anticancer agents, if selectivity can be achieved. oup.com

A crucial area of investigation is the potential for neurological activity. For instance, studies on the structurally related compound (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine have demonstrated that it and its metabolites possess significant dopaminergic (D2) and serotonergic (5HT1A) activities. nih.govacs.org This precedent suggests that the rigid, planar structure of This compound could be a valuable starting point for developing novel agents targeting central nervous system (CNS) receptors.

Future screening campaigns should therefore extend beyond immunology and oncology to include assays for:

Neuroreceptor Modulation: Targeting dopamine, serotonin, and other neurotransmitter receptors.

Enzyme Inhibition: Screening against kinases, proteases, and other enzymes relevant to disease.

Antimicrobial Activity: Assessing efficacy against a broad spectrum of bacteria and fungi, an area where quinoline (B57606) derivatives have historically shown promise.

Development of Next-Generation Imidazoquinoline Analogs

The This compound core provides a solid foundation for the development of next-generation analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. Structure-activity relationship (SAR) studies are essential to guide the rational design of these new chemical entities.

Future synthetic efforts should focus on systematic modifications at various positions of the imidazo[4,5-f]quinoline ring system. For example, research on other imidazoquinolines has shown that substitutions at the 1- and 2-positions can dramatically alter biological activity, including TLR7 agonist potency. binghamton.edu The development of antibody-drug conjugates (ADCs), where an immune-stimulating imidazoquinoline is linked to an antibody, represents a cutting-edge approach to deliver the payload specifically to cancer tissues, thereby activating a localized immune response. binghamton.edu

Key strategies for developing next-generation analogs include:

Positional Isomerism: Synthesizing and evaluating other dimethyl isomers (e.g., 3,5-dimethyl, 3,8-dimethyl) to understand the impact of methyl group placement on target engagement.

Functional Group Introduction: Introducing hydrogen bond donors/acceptors, polar groups, or hydrophobic moieties at other accessible positions of the quinoline ring to optimize binding interactions and physicochemical properties.

Bioisosteric Replacement: Replacing the methyl groups with other small substituents (e.g., halogens, trifluoromethyl groups) to fine-tune electronic properties and metabolic stability.

Conjugation Chemistry: Developing synthetic handles on the scaffold to enable conjugation to polymers, antibodies, or other delivery vehicles for targeted therapy. binghamton.edu

A summary of metabolic transformations observed in a related dimethylated imidazoquinoline provides insight into potential metabolic pathways that could be engineered in next-generation analogs to control their activity and duration.

Table 1: Observed Metabolic Pathways for a Related Imidazoquinoline Analog

Precursor Compound Metabolic Transformation Resulting Metabolite(s) Species Observed
(R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine N-Demethylation (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one Mouse, Monkey

This data is derived from studies on (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and its metabolites. acs.org

Integration of Omics Technologies for Comprehensive Analysis

To fully understand the biological impact of This compound and its future analogs, a shift from single-target screening to systems-level analysis is imperative. The integration of multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to obtain a holistic view of the cellular and physiological responses to these compounds. nih.govbiorxiv.orgbiorxiv.org

By treating cell lines or animal models with the compound and subsequently analyzing the changes across these different molecular layers, researchers can:

Identify Novel Targets and Pathways: Transcriptomic analysis can reveal which genes are up- or down-regulated, pointing towards the cellular pathways being modulated. nih.gov

Uncover Mechanisms of Action: Proteomic and metabolomic profiling can validate the functional consequences of gene expression changes and identify the specific proteins and metabolites that are directly affected.

Discover Biomarkers: Integrated omics data can help identify biomarkers that predict response or resistance to a particular compound, which is a critical step for translating a candidate molecule into a clinical setting. researchgate.netnih.gov

Build Predictive Models: AI and machine learning can be used to integrate the vast datasets generated by multi-omics platforms, helping to build predictive models of a compound's efficacy and potential off-target effects. researchgate.net

For instance, applying these techniques could reveal whether This compound induces a unique transcriptomic signature in immune cells compared to known TLR agonists or identify metabolic shifts in cancer cells that could be exploited for therapeutic benefit.

Mechanistic Investigations in Complex Biological Systems

Beyond identifying biological activities, future research must delve into the precise molecular mechanisms by which This compound exerts its effects in complex biological environments. This involves moving from in vitro assays to more physiologically relevant models.

Key areas for mechanistic investigation include:

Metabolic Fate and Stability: Determining how the compound is metabolized is crucial. Studies on related compounds like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) have shown that metabolic activation by cytochrome P450 enzymes (such as CYP1A2) is critical to its biological activity. nih.gov The stability and reactivity of metabolites, such as N-nitrosoamino derivatives, can also play a significant role. nih.gov Investigating the metabolic profile of This compound in human liver microsomes and identifying its major metabolites is a critical step.

Target Engagement and Kinetics: Utilizing advanced biophysical techniques to confirm direct binding to putative targets within the cell and to quantify the kinetics (on- and off-rates) of this interaction.

Cellular and In Vivo Imaging: Synthesizing tagged or labeled versions of the compound to visualize its subcellular localization and biodistribution in real-time using advanced microscopy and whole-animal imaging techniques.

Phenotypic Screening in Disease Models: Evaluating the compound's efficacy in sophisticated disease models, such as patient-derived organoids, humanized mouse models, or complex co-culture systems that better mimic human physiology.

The table below summarizes the mutagenic activity of several imidazo[4,5-f]quinoline compounds, highlighting how small structural changes can significantly impact biological outcomes, reinforcing the need for detailed mechanistic studies.

Table 2: Mutagenic Activity of Selected Imidazo[4,5-f]quinoline Compounds

Compound Structure Mutagenic Activity towards Salmonella typhimurium TA98
2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline (Me-IQ) Amine at C2, Methyl at N3 and C4 Strong
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) Amine at C2, Methyl at N3 and C8 (quinoxaline core) Potent

Data compiled from studies on mutagenic heterocyclic amines. oup.comnih.gov

By pursuing these integrated research directions, the scientific community can unlock the full potential of the This compound scaffold, paving the way for the development of novel probes to interrogate biology and new therapeutic agents to address unmet medical needs.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing imidazo[4,5-f]quinoline derivatives, and how are their structures validated?

Imidazo[4,5-f]quinoline derivatives are typically synthesized via multistep routes involving condensation, cyclization, and functionalization. For example, 6-nitro-quinoline-5-amine can be reduced using SnCl₂ to yield quinoline-5,6-diamine, which undergoes condensation with aldehydes to form Schiff bases. Subsequent cyclization with formic acid or other agents generates the imidazo[4,5-f]quinoline core . Structural validation relies on spectroscopic techniques:

  • IR spectroscopy confirms functional groups (e.g., NH₂ stretches).
  • ¹H NMR resolves aromatic protons and methyl substituents.
  • Mass spectrometry verifies molecular ion peaks and fragmentation patterns.
  • Elemental analysis ensures stoichiometric purity .

Basic: How is the mutagenic potential of 3,7-dimethyl-3H-imidazo[4,5-f]quinoline assessed in bacterial assays?

Mutagenicity is evaluated using the Ames test (Salmonella typhimurium strains like TA98). For instance, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) derivatives require metabolic activation (e.g., S9 liver homogenate) to form mutagenic N-hydroxylated metabolites. Direct mutagenicity of metabolites like N-hydroxy-IQ is quantified in nitroreductase-deficient strains, yielding dose-dependent revertant counts (e.g., 2 × 10⁴ revertants/nmol) . Controls include untreated bacteria and reference mutagens (e.g., MeIQx) for validation .

Advanced: What are the key metabolic pathways activating imidazo[4,5-f]quinolines into mutagenic species, and how do these pathways differ in vitro vs. in vivo?

Metabolic activation involves cytochrome P450-mediated N-hydroxylation (e.g., CYP1A2) to form N-hydroxy-IQ, which can form DNA adducts or undergo further conjugation (e.g., sulfation, glucuronidation). In vitro, S9 fractions provide phase I/II enzymes, but lack tissue-specific factors like urinary excretion. In vivo, species-specific differences arise: rats primarily excrete glucuronide conjugates, while humans may accumulate sulfated adducts. Discrepancies in metabolite ratios between in vitro and in vivo systems necessitate cross-validation using isotopic labeling or transgenic models .

Advanced: How do sequence-dependent conformational changes in IQ-DNA adducts influence mutagenic outcomes?

IQ forms C8-dG adducts that adopt distinct conformations (e.g., base-displaced vs. stacked) depending on sequence context. For example, adducts in 5′-CpG-3′ sites induce helix bending, promoting error-prone replication. Circular dichroism and UV melting analyses reveal that adducts in repetitive sequences (e.g., 5′-GGG-3′) stabilize non-B DNA structures (e.g., Z-DNA), increasing frameshift mutations in TA98 . Repair efficiency by NER or MMR pathways also varies with adduct conformation .

Advanced: How do structural modifications (e.g., ring substitution) alter the mutagenic potency of imidazo[4,5-f]quinolines?

Subtle structural changes drastically affect mutagenicity:

  • Quinoline vs. Quinoxaline : IQ (quinoline) is six-fold more mutagenic than IQx (quinoxaline) due to electronic effects on adduct stability .
  • Carbocyclic Analogues : Replacing quinoline with naphthalene (cIQ) reduces mutagenicity by five orders of magnitude, as steric hindrance disrupts DNA intercalation .
  • Regioisomerism : Iso-IQ (1-methyl vs. 3-methyl) shows reduced potency due to altered metabolic activation .

Advanced: How can in vitro antimutagenic data (e.g., cruciferous vegetable extracts) be reconciled with in vivo carcinogenicity studies?

In vitro, cruciferous vegetable supernatants inhibit IQ mutagenicity in the Ames test via enzyme modulation (e.g., GST induction) . However, in vivo, bioavailability and tissue-specific metabolism complicate extrapolation. For example, glucosinolates in broccoli may enhance detoxification in the liver but not the colon. Discrepancies highlight the need for multi-organ models and pharmacokinetic profiling .

Advanced: What mechanisms link imidazo[4,5-f]quinolines to inflammatory responses, and how are these modulated?

IQ upregulates IL6 mRNA and protein expression via AhR-dependent pathways, promoting pro-inflammatory signaling. AhR-knockout mice show reduced hepatic DNA adducts, suggesting AhR’s role in metabolic activation. Modulation using AhR antagonists (e.g., CH223191) or dietary ligands (e.g., resveratrol) may mitigate inflammation-driven carcinogenesis .

Advanced: What analytical techniques are used to quantify and characterize DNA adducts of imidazo[4,5-f]quinolines?

  • 32P-Postlabeling : Detects adducts at levels of 1 adduct/10⁸ nucleotides, validated using synthetic standards .
  • LC-MS/MS : Provides structural confirmation via fragmentation patterns (e.g., m/z 298 → 181 for IQ-dG) .
  • Circular Dichroism : Resolves adduct-induced DNA conformational changes .

Advanced: How can computational models predict the mutagenic risk of novel imidazo[4,5-f]quinoline derivatives?

QSAR models correlate electronic parameters (e.g., HOMO energy) with mutagenic potency. For example, higher HOMO energy in IQ derivatives predicts enhanced electrophilicity and DNA binding. Molecular dynamics simulations further assess adduct stability in B-DNA vs. Z-DNA contexts. Validation requires cross-referencing with experimental Ames test data and adduct mapping .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.